Oxepan-4-ylhydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

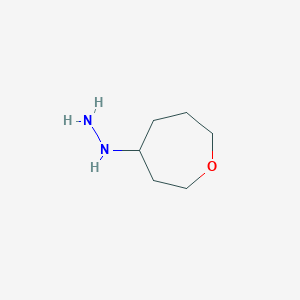

Oxepan-4-ylhydrazine is a chemical compound with the molecular formula C₆H₁₄N₂O and a molecular weight of 130.19 g/mol It is a derivative of oxepane, a seven-membered cyclic ether, and contains a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxepan-4-ylhydrazine typically involves the reaction of oxepane derivatives with hydrazine. . The reaction conditions often involve the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Oxepan-4-ylhydrazine can undergo various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form azo compounds.

Reduction: The compound can be reduced to form amines.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

Oxepan-4-ylhydrazine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydrazine derivatives.

Industry: It can be used in the synthesis of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of Oxepan-4-ylhydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of specific pathways. This interaction can affect cellular processes such as signal transduction, metabolism, and gene expression .

Comparison with Similar Compounds

Oxepane: The parent compound, which lacks the hydrazine group.

Oxepan-4-one: A ketone derivative of oxepane.

Oxepan-4-amine: An amine derivative of oxepane.

Comparison: Oxepan-4-ylhydrazine is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential biological activity. Compared to oxepane and its other derivatives, this compound can participate in a wider range of chemical reactions and has more diverse applications in research and industry .

Biological Activity

Oxepan-4-ylhydrazine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The process can be optimized through various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time. The general reaction scheme involves:

- Formation of Hydrazone : Reacting hydrazine with an aldehyde or ketone.

- Cyclization : Utilizing reagents like mercury oxide or iodine to facilitate cyclization into the oxepan structure.

Antimycobacterial Activity

Recent studies have evaluated the antimycobacterial activity of various derivatives related to this compound against Mycobacterium tuberculosis. The minimal inhibitory concentrations (MICs) were determined for several synthesized compounds, revealing varying degrees of activity:

| Compound | MIC (μg/mL) | Activity Level |

|---|---|---|

| 1a | >64 | Weak |

| 1h | 8 | Moderate |

| 1k | 8 | Moderate |

| 1n | 32 | Weak |

Compounds with unsubstituted aromatic rings showed enhanced activity, indicating that structural modifications can significantly impact efficacy .

Antiviral Activity

Oxepan derivatives have also been investigated for antiviral properties, particularly against HIV. Compounds containing a 1,3,4-oxadiazole moiety have demonstrated strong antiviral effects by inhibiting integrase, a critical enzyme in the HIV lifecycle. For instance, Raltegravir, a known integrase inhibitor, has shown significant reductions in viral load in clinical settings .

The mechanisms underlying the biological activities of this compound and its derivatives are multifaceted:

- Antimycobacterial Mechanism : The compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways within M. tuberculosis.

- Antiviral Mechanism : By targeting viral enzymes such as integrase, these compounds can prevent the integration of viral DNA into host cells, thus halting viral replication.

Case Study 1: Antimycobacterial Screening

In a study assessing the antimycobacterial activity of synthesized oxadiazole derivatives related to this compound, several compounds were identified with promising MIC values. For example, compound 1h exhibited an MIC of 8 μg/mL against both virulent and resistant strains of M. tuberculosis, suggesting potential for further development as an anti-tubercular agent .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral properties of a series of hydrazone derivatives derived from this compound. These compounds were tested against HIV and demonstrated significant inhibition of viral replication at low concentrations, comparable to standard antiviral therapies .

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

oxepan-4-ylhydrazine |

InChI |

InChI=1S/C6H14N2O/c7-8-6-2-1-4-9-5-3-6/h6,8H,1-5,7H2 |

InChI Key |

VMOFEANHNXYPCG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCOC1)NN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.